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Compound of Interest

Compound Name: Disodium p-phenolsulfonate

Cat. No.: B15193923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate, also known as sodium 4-hydroxybenzenesulfonate, is a

versatile chemical intermediate with significant applications in organic synthesis, materials

science, and the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic

hydroxyl group and a sulfonate group, allows for a variety of chemical transformations, making

it a valuable starting material for the synthesis of diverse molecular architectures.

Synthesis of Azo Dyes
Disodium p-phenolsulfonate can serve as a coupling component in the synthesis of azo

dyes. The electron-donating hydroxyl group activates the aromatic ring for electrophilic

substitution by a diazonium salt.

Experimental Protocol: Synthesis of an Azo Dye via Azo
Coupling
This protocol describes the synthesis of an azo dye by coupling diazotized sulfanilic acid with

Disodium p-phenolsulfonate.

Materials:

Sulfanilic acid
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Sodium nitrite (NaNO₂)

Sodium carbonate (Na₂CO₃)

Hydrochloric acid (HCl), concentrated

Disodium p-phenolsulfonate

Sodium hydroxide (NaOH)

Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

In a 100 mL beaker, dissolve 2.8 mmol of sulfanilic acid and 1.3 g of sodium carbonate in 50

mL of water. Warm the mixture gently to obtain a clear solution.

In a separate beaker, prepare a solution of 0.2 g of sodium nitrite in 10 mL of water.

Cool both solutions in an ice bath to below 5 °C.

Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring

while maintaining the temperature below 5 °C.

In a third beaker, add approximately 5 mL of concentrated HCl to 10 g of crushed ice.

Slowly add the cold sulfanilic acid/sodium nitrite mixture to the ice/HCl mixture with

continuous stirring. A white precipitate of the diazonium salt should form. Keep this

suspension in the ice bath.

Part B: Azo Coupling

In a 250 mL beaker, dissolve 2.6 mmol of Disodium p-phenolsulfonate in 20 mL of 2.5 M

NaOH solution. Cool this solution in an ice bath.
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Slowly add the cold diazonium salt suspension from Part A to the cold Disodium p-
phenolsulfonate solution with vigorous stirring. A colored precipitate of the azo dye should

form immediately.

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete

coupling.

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol

to facilitate drying.

Dry the product in a desiccator.

Quantitative Data:

Parameter Value

Reactant 1 Sulfanilic Acid

Reactant 2 Disodium p-phenolsulfonate

Product Azo Dye

Theoretical Yield Dependent on starting material quantities

Actual Yield Typically 70-85%

Reaction Time ~ 1.5 hours

Reaction Temperature 0-5 °C

Characterization: The resulting azo dye can be characterized by UV-Vis spectroscopy to

determine its maximum absorbance wavelength (λmax) and by FT-IR spectroscopy to identify

characteristic functional group vibrations.

Experimental Workflow: Azo Dye Synthesis
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Diazotization

Azo Coupling Workup & Purification

Sulfanilic Acid

Diazonium Salt Suspension

1. Dissolve

Na2CO3, H2O

NaNO2 (aq)

2. Add slowly at < 5°C
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Azo Dye Precipitate

2. Add diazonium salt slowly at < 5°C

Disodium p-phenolsulfonate
1. Dissolve in NaOH

NaOH (aq)
Vacuum Filtration Wash with H2O, Ethanol Drying Pure Azo Dye

Click to download full resolution via product page

Caption: Workflow for the synthesis of an azo dye.

Synthesis of Luminescent Coordination Polymers
Disodium p-phenolsulfonate can act as a ligand for the synthesis of luminescent coordination

polymers with lanthanide metals. The sulfonate and hydroxyl groups can coordinate to the

metal centers, leading to the formation of extended network structures with interesting

photophysical properties.

Experimental Protocol: Synthesis of a Lanthanide
Coordination Polymer
This protocol is based on a reported synthesis of luminescent ladder-like lanthanide

coordination polymers.[1]
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Materials:

Disodium p-phenolsulfonate dihydrate

Lanthanide (III) chloride hexahydrate (e.g., TbCl₃·6H₂O, ErCl₃·6H₂O, YbCl₃·6H₂O)

Methanol

Procedure:

Dissolve the lanthanide (III) chloride hexahydrate (1 mmol) in 20 mL of methanol.

Dissolve Disodium p-phenolsulfonate dihydrate (3 mmol) in 30 mL of methanol. Gentle

warming may be required to achieve complete dissolution.

Combine the two solutions and reflux the mixture for 24 hours.

Allow the solution to cool slowly to room temperature.

Crystals of the coordination polymer will form over a period of several days.

Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Quantitative Data:

Parameter Value

Ligand Disodium p-phenolsulfonate

Metal Salt Lanthanide (III) Chloride

Ligand:Metal Ratio 3:1

Solvent Methanol

Reaction Condition Reflux

Reaction Time 24 hours

Yield 46-60%[1]
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Characterization: The resulting coordination polymers can be characterized by single-crystal X-

ray diffraction to determine their structure, and their luminescent properties can be investigated

using fluorescence spectroscopy.

Experimental Workflow: Coordination Polymer
Synthesis

Reaction Setup

Synthesis Product Isolation

Disodium p-phenolsulfonate

Reaction Mixture
Dissolve

Lanthanide Chloride
Dissolve

Methanol
Reflux for 24h Slow Cooling Crystallization Filtration Wash with Methanol Air Dry Coordination Polymer Crystals

Click to download full resolution via product page

Caption: Workflow for luminescent coordination polymer synthesis.

Potential Applications in Further Synthesis
Disodium p-phenolsulfonate is a potential precursor for the synthesis of various other

important chemical entities. While detailed protocols for the following applications using this

specific starting material are not readily available in the searched literature, general synthetic

strategies can be proposed based on its known reactivity.

a) Synthesis of Difluoromethyl Sulfonates
The phenolic hydroxyl group can be difluoromethylated, and the resulting intermediate can be

converted to a sulfonyl chloride, which can then be used to prepare various sulfonate esters.

General Synthetic Strategy:
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Difluoromethylation: React Disodium p-phenolsulfonate with a difluorocarbene source

(e.g., generated from sodium chlorodifluoroacetate) to form the corresponding aryl

difluoromethyl ether.

Conversion to Sulfonyl Chloride: The sulfonate group can be converted to a sulfonyl chloride

using standard reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride

(SOCl₂).

Esterification: The resulting sulfonyl chloride can be reacted with various alcohols or phenols

in the presence of a base to yield the desired difluoromethyl sulfonate esters.

b) Precursor to Famphur Oxon
Famphur is an organophosphate insecticide. The synthesis of its oxon metabolite could

potentially start from Disodium p-phenolsulfonate.

General Synthetic Strategy:

N,N-dimethylsulfamoylation: The phenolic hydroxyl group can be reacted with N,N-

dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl

group.

Phosphorylation: The resulting intermediate can then be phosphorylated, for example, by

reaction with a suitable phosphorylating agent like diethyl chlorophosphate, to introduce the

phosphate ester moiety.

c) Formation of Layered Transition Metal
Benzenesulfonates
The sulfonate group of Disodium p-phenolsulfonate can coordinate to transition metal ions to

form layered structures.

General Synthetic Strategy:

Hydrothermal or Solvothermal Synthesis: Reacting an aqueous or alcoholic solution of

Disodium p-phenolsulfonate with a salt of a divalent transition metal (e.g., Zn²⁺, Cu²⁺,

Co²⁺) under hydrothermal or solvothermal conditions can lead to the formation of crystalline
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layered materials. The reaction temperature, time, and pH are critical parameters to control

the final structure.

d) Synthesis of Polynorbornene Ionomers
The phenolic group can be functionalized with a polymerizable group, such as a norbornene

moiety, which can then be polymerized to form ionomers.

General Synthetic Strategy:

Functionalization with Norbornene: The phenolic hydroxyl group can be reacted with a

norbornene derivative containing a suitable leaving group (e.g., 5-norbornene-2-methanol

tosylate) to attach the polymerizable unit.

Ring-Opening Metathesis Polymerization (ROMP): The resulting monomer can then be

polymerized using a suitable catalyst, such as a Grubbs' catalyst, to yield the

polynorbornene ionomer.

Disclaimer: The general synthetic strategies provided for the potential applications are based

on known chemical transformations and may require significant optimization of reaction

conditions. Researchers should consult the primary literature for more detailed procedures and

safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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